N-(3-(1-((4-chlorophenyl)sulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

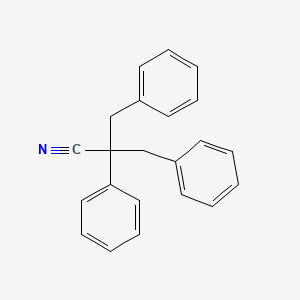

“N-(3-(1-((4-chlorophenyl)sulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide” is a complex organic compound. It contains a sulfonyl group attached to a 4-chlorophenyl group and a phenyl group attached to a dihydro-1H-pyrazol group .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a sulfonyl group, a 4-chlorophenyl group, a phenyl group, and a dihydro-1H-pyrazol group . The exact structure would require more specific data or computational chemistry analysis.科学研究应用

Antiviral Activity

This compound has been studied for its potential antiviral properties. Derivatives of sulfonamide, such as those containing the 1,3,4-thiadiazole moiety, have shown activity against tobacco mosaic virus (TMV). The synthesis of these derivatives often starts from 4-chlorobenzoic acid, which is then processed through several steps including esterification, hydrazination, and cyclization to produce the active sulfonamide compounds .

Antimicrobial Activity

Sulfonamide derivatives are known for their broad spectrum of biological activities, including antimicrobial effects. They have been designed and synthesized to target dihydrofolate reductase (DHFR), an enzyme crucial for microbial growth. Inhibition of DHFR leads to the suppression of bacterial and fungal proliferation, making these compounds valuable in the development of new antimicrobial agents .

Anticancer Activity

The compound’s derivatives have been evaluated for their anticancer activities. They exhibit this activity through various mechanisms, such as inhibition of carbonic anhydrase, matrix metalloproteinase, and cyclin-dependent kinase, among others. These mechanisms contribute to cell cycle arrest and the disruption of cancer cell growth, highlighting the compound’s potential as an anticancer agent .

Anti-inflammatory Properties

Sulfonamide derivatives also exhibit anti-inflammatory properties. They can be synthesized to include acetamide linkages, which have been documented to possess anti-inflammatory activity. This makes them candidates for the treatment of inflammatory diseases .

Antifungal and Antibacterial Properties

Apart from their antiviral and anticancer applications, certain sulfonamide derivatives have been reported to possess significant antifungal and antibacterial properties. This broadens the scope of their use in treating various infectious diseases .

Agricultural Applications

Some sulfonamide derivatives have been explored for their herbicidal properties, offering potential applications in agriculture. They could be used to develop new pesticides or herbicides that target specific pests or weeds without harming crops .

属性

IUPAC Name |

N-[3-[2-(4-chlorophenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN3O4S2/c1-2-32(28,29)26-20-10-6-9-18(15-20)22-16-23(17-7-4-3-5-8-17)27(25-22)33(30,31)21-13-11-19(24)12-14-21/h3-15,23,26H,2,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJUALTYVJHVESE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1-((4-chlorophenyl)sulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1H-benzo[d]imidazol-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide](/img/structure/B3001536.png)

![N-[[4-(2,5-dimethylphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B3001545.png)

![3-[3-(4-benzylpiperazine-1-carbonyl)phenyl]-7-chloro-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B3001547.png)

![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B3001555.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B3001556.png)